Dimethylphenylsilanol (CAS 5272-18-4) is a highly versatile, monosubstituted organosilanol characterized by a silicon atom bonded to one phenyl group, two methyl groups, and a reactive hydroxyl group. As a moderate-viscosity liquid at room temperature, it serves as a critical building block in organometallic synthesis, a precision end-capping agent for siloxane polymers, and a potent nucleophile in transition-metal-catalyzed cross-coupling reactions. Its molecular architecture provides an optimal balance between the high reactivity of purely aliphatic silanols and the extreme steric hindrance of triarylsilanols. With a pKa of approximately 12.5, it readily forms active silanolates under mild basic conditions, making it highly valuable for advanced API synthesis and complex material formulations where controlled reactivity, accurate dosing, and structural stability are paramount [1].
Substituting Dimethylphenylsilanol with simpler aliphatic analogs like Trimethylsilanol (TMSOH) or bulkier aromatics like Triphenylsilanol (Ph3SiOH) fundamentally alters process kinetics and material handling. TMSOH is highly volatile (BP ~99 °C) and prone to rapid, uncontrolled self-condensation into hexamethyldisiloxane (HMDS), leading to severe evaporative losses and stoichiometric imbalances during elevated-temperature reactions [1]. Conversely, Ph3SiOH is a high-melting solid (MP ~150 °C) that introduces excessive steric hindrance, drastically reducing reaction rates in dense polymer end-capping and causing solubility bottlenecks in non-polar matrices . Furthermore, attempting to use the halide precursor, Dimethylphenylchlorosilane, releases corrosive HCl gas upon reaction, necessitating aggressive acid scavengers that can degrade sensitive catalytic cycles or delicate substrates. Dimethylphenylsilanol uniquely bridges this gap, offering liquid processability, thermal stability, and controlled reactivity.
The acidity of the silanol hydroxyl group dictates the ease of forming the active silanolate nucleophile. Dimethylphenylsilanol exhibits a pKa of approximately 12.5, making it significantly more acidic than its fully aliphatic counterpart, Trimethylsilanol (TMSOH, pKa ~ 13.6). This >10-fold increase in acidity allows Dimethylphenylsilanol to be fully deprotonated under much milder basic conditions [1].
| Evidence Dimension | Acid dissociation constant (pKa) |
| Target Compound Data | Dimethylphenylsilanol (pKa ~ 12.5) |
| Comparator Or Baseline | Trimethylsilanol (TMSOH) (pKa ~ 13.6) |
| Quantified Difference | 1.1 pKa unit difference (>10-fold higher acidity for Dimethylphenylsilanol) |
| Conditions | Standard aqueous/solvent pKa measurement |
Enables complete deprotonation under milder basic conditions, preventing base-catalyzed degradation of sensitive substrates in complex syntheses.
Silanols are inherently prone to intermolecular condensation, forming inactive disiloxanes. The single phenyl ring in Dimethylphenylsilanol provides sufficient steric encumbrance to kinetically stabilize the molecule against spontaneous ambient condensation, unlike Trimethylsilanol, which rapidly dimerizes to hexamethyldisiloxane (HMDS) without strict anhydrous and neutral controls [1].
| Evidence Dimension | Spontaneous dimerization rate to disiloxane |
| Target Compound Data | Dimethylphenylsilanol (Kinetically stabilized by phenyl steric bulk) |
| Comparator Or Baseline | Trimethylsilanol (TMSOH) (Highly prone to rapid, un-catalyzed condensation) |
| Quantified Difference | Significant reduction in ambient self-condensation rate, extending shelf-life and process window |
| Conditions | Ambient storage and pre-catalytic formulation blending |
Maintains exact stoichiometric availability of active -OH groups for precise polymer end-capping, reducing material waste and batch failures.
Physical state and volatility directly impact manufacturability. Dimethylphenylsilanol is a stable liquid with a boiling point of ~102 °C at 14 mmHg (exceeding 200 °C at standard pressure). In direct contrast, Trimethylsilanol is highly volatile (BP ~99 °C at 760 mmHg), leading to evaporative losses during reflux, while Triphenylsilanol is a solid (MP ~150 °C) that requires solvent dissolution prior to dosing .
| Evidence Dimension | Boiling point and physical state at standard pressure |
| Target Compound Data | Dimethylphenylsilanol (Liquid, BP ~102 °C at 14 mmHg / >200 °C at 760 mmHg) |
| Comparator Or Baseline | Trimethylsilanol (Volatile liquid, BP ~99 °C at 760 mmHg) and Triphenylsilanol (Solid, MP ~150 °C) |
| Quantified Difference | Eliminates high evaporative losses of TMSOH and the solvent-dependency of solid Ph3SiOH |
| Conditions | Standard industrial liquid dosing and elevated-temperature reflux |
Allows for highly accurate volumetric dosing and prevents evaporative stoichiometry shifts during high-temperature curing or coupling.
In palladium(II)-catalyzed Hiyama cross-coupling reactions, the choice of silanol partner dictates yield. Dimethylphenylsilanol acts as an optimal nucleophile, routinely achieving high conversion rates (e.g., >80% in optimized C-H functionalization of enaminones). Bulkier alternatives like Triphenylsilanol often suffer from steric retardation in crowded transition states, requiring higher catalyst loadings or longer reaction times [1].
| Evidence Dimension | Coupling partner viability and steric accessibility |
| Target Compound Data | Dimethylphenylsilanol (Achieves high conversion without steric blocking) |
| Comparator Or Baseline | Triphenylsilanol (Ph3SiOH) (Suffers from steric retardation in crowded transition states) |
| Quantified Difference | Higher reaction kinetics and conversion rates in sterically demanding couplings |
| Conditions | Palladium(II)-catalyzed Hiyama reactions and silyl ether formations |
Provides the optimal balance of nucleophilicity and steric accessibility, maximizing throughput and minimizing catalyst costs in fine chemical synthesis.
Due to its stable liquid state and controlled condensation kinetics, Dimethylphenylsilanol is the preferred terminating agent for synthesizing well-defined poly(dimethylsiloxane) (PDMS) architectures, avoiding the severe volatility and rapid dimerization issues associated with Trimethylsilanol [1].
Its enhanced acidity (pKa ~12.5) allows for efficient silanolate formation under mild conditions, making it an ideal silicon nucleophile for Pd-catalyzed C-H functionalization in active pharmaceutical ingredient (API) synthesis [2].
Applied to inorganic substrates and nanoparticles where the phenyl group provides targeted hydrophobicity, improved thermal stability, and better compatibility with aromatic polymer matrices compared to purely aliphatic silanols [1].
Utilized in organocatalytic ring-opening polymerizations of cyclotrisiloxanes, where its specific steric profile and liquid processability dictate precise polymer architecture and narrow molecular weight distributions [3].
Irritant